

Arprinocid: A Technical Guide for Drug Development Professionals

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An in-depth examination of the chemical structure, physicochemical properties, mechanism of action, and biological activity of the anticoccidial agent, **Arprinocid**.

Executive Summary

Arprinocid is a synthetic purine analog developed for the control of coccidiosis in veterinary medicine, primarily in poultry.[1] While it demonstrates activity as an inhibitor of hypoxanthine-guanine transport, its primary therapeutic effect is attributed to its metabolite, arprinocid-1-N-oxide. This metabolite exerts its anticoccidial action through a distinct mechanism involving the host's metabolic machinery, specifically the cytochrome P-450 enzyme system, leading to parasite cell death via destruction of the endoplasmic reticulum. This guide provides a comprehensive overview of Arprinocid's chemical and physical properties, its complex mechanism of action, and a summary of key efficacy and toxicology data derived from experimental studies. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development.

Chemical Structure and Physicochemical Properties

Arprinocid, with the IUPAC name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is a substituted purine derivative.[2] Its core structure consists of a purine ring system linked to a substituted benzyl group.

Chemical Identifiers



Identifier	Value
IUPAC Name	9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6- amine[2]
CAS Number	55779-18-5[2]
Chemical Formula	C12H9CIFN5[2]
Molecular Weight	277.69 g/mol [2]
SMILES	C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C3 2)N)F[2]
InChI Key	NAPNOSFRRMHNBJ-UHFFFAOYSA-N[2]

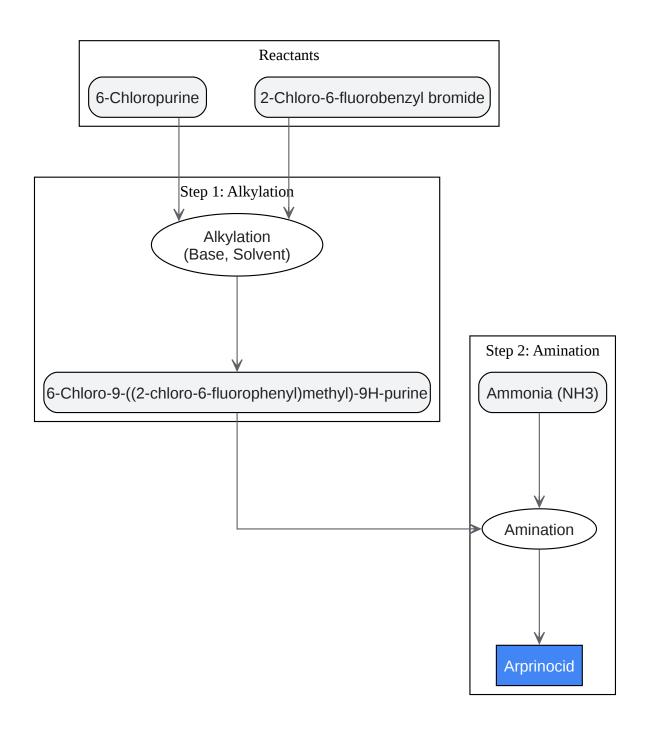
Physicochemical Data

Property	Value
Appearance	White to off-white solid powder
Melting Point	242 - 247 °C
Solubility	Soluble in DMSO
Storage	Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1]

Synthesis Pathway

The synthesis of **Arprinocid**, as described in U.S. Patent 4,098,787, involves the alkylation of a purine derivative.[2] A generalized synthetic scheme involves the reaction of 6-chloropurine with 2-chloro-6-fluorobenzyl bromide. The benzyl group attaches to the N9 position of the purine ring. Subsequent amination at the C6 position, typically by reacting with ammonia, displaces the chlorine atom to yield the final product, **Arprinocid**.





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Caption: Generalized synthesis pathway for Arprinocid.



Mechanism of Action

Arprinocid exhibits a dual mechanism of action, with the parent compound and its primary metabolite acting through different pathways.

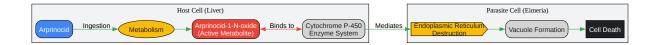
Inhibition of Purine Transport (Arprinocid)

Arprinocid itself acts as an inhibitor of hypoxanthine-guanine transport in coccidia. As a purine analog, it interferes with the parasite's ability to salvage purines from the host, which are essential for nucleic acid synthesis. This action is reversible by the addition of excess hypoxanthine.

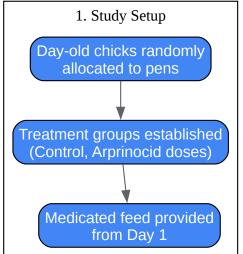
Cytochrome P-450 Mediated Toxicity (Arprinocid-1-Noxide)

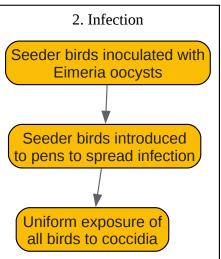
In the host animal, **Arprinocid** is metabolized in the liver to **arprinocid**-1-N-oxide. This metabolite is significantly more potent and is considered the primary active moiety. Unlike the parent compound, its anticoccidial action is not reversed by excess hypoxanthine. Instead, **arprinocid**-1-N-oxide interacts directly with the host's microsomal cytochrome P-450 enzyme system. This interaction is believed to trigger a metabolic process that leads to the destruction of the endoplasmic reticulum in the parasite, causing vacuole formation and ultimately, cell death.[1] This mechanism highlights a unique host-mediated activation pathway for an antiparasitic drug.

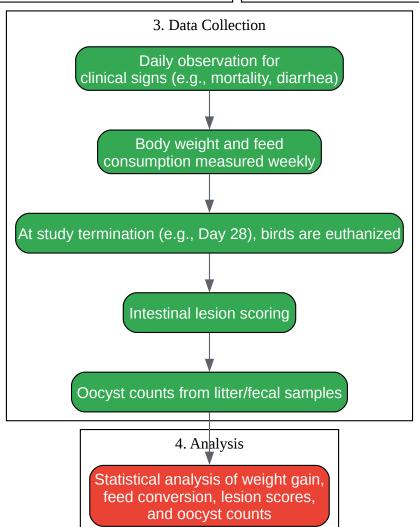




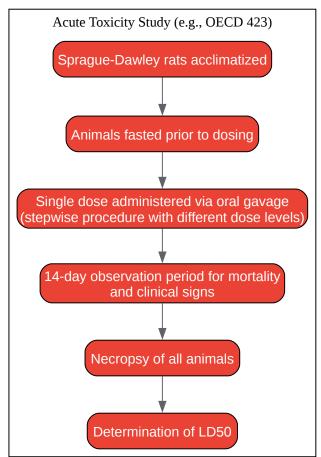


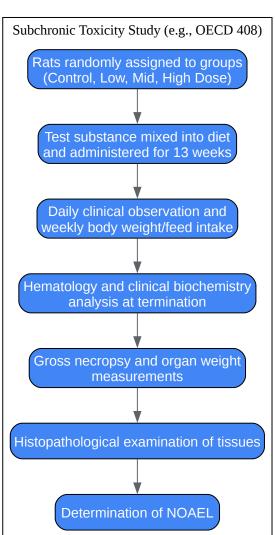












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